molecular formula C56H60N10O15S2 B2545295 7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin CAS No. 915026-99-2

7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin

Cat. No.: B2545295
CAS No.: 915026-99-2
M. Wt: 1177.27
InChI Key: WUSBHBKXQMYBEH-UVSDEEQGSA-N
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Description

This compound is a phalloidin derivative, a class of bicyclic heptapeptides originally isolated from Amanita mushrooms, known for their high affinity to F-actin . The core structure of phalloidin is modified at position 7, where the native dihydroxyleucine residue is replaced by a complex substituent: a 4-hydroxy-4-methyl-L-ornithine moiety conjugated via a thioxomethyl group to a spiroxanthene-isobenzofuran fluorophore. This modification introduces a fluorescent probe while retaining actin-binding capacity, making it valuable for cytoskeletal imaging . Key structural features include:

  • Spiroxanthene-isobenzofuran core: Provides fluorescence and stability.
  • Thioxomethyl linkage: Enhances chemical stability compared to traditional thiourea bonds.
  • 4-Hydroxy-4-methyl-L-ornithine: Modifies solubility and steric interactions with actin.

Properties

CAS No.

915026-99-2

Molecular Formula

C56H60N10O15S2

Molecular Weight

1177.27

IUPAC Name

5-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C56H60N10O15S2/c1-24-46(71)61-38-19-35-31-7-5-6-8-37(31)64-52(35)83-22-40(53(77)66-21-30(70)16-41(66)50(75)59-24)63-51(76)45(26(3)67)65-47(72)25(2)58-49(74)39(62-48(38)73)20-56(4,80)23-57-55(82)60-27-9-12-32(36(15-27)54(78)79)44-33-13-10-28(68)17-42(33)81-43-18-29(69)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,64,67-68,70,80H,16,19-23H2,1-4H3,(H,58,74)(H,59,75)(H,61,71)(H,62,73)(H,63,76)(H,65,72)(H,78,79)(H2,57,60,82)/t24-,25?,26-,30+,38-,39-,40+,41-,45+,56+/m0/s1

InChI Key

WUSBHBKXQMYBEH-UVSDEEQGSA-N

SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)C)C(C)O

solubility

not available

Origin of Product

United States

Biological Activity

7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin is a complex compound that exhibits significant biological activity, particularly in the context of cellular biology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a phalloidin backbone linked to a modified ornithine moiety. The molecular formula is C28H32N4O7SC_{28}H_{32}N_{4}O_{7}S with a molecular weight of approximately 556.66 g/mol. Its structure allows for interactions with various cellular components, influencing its biological activity.

Phalloidin, the core component of this compound, primarily binds to actin filaments, stabilizing them and preventing depolymerization. This action is critical in cellular processes such as motility, division, and intracellular transport. The additional modifications in this compound enhance its affinity for specific cellular targets, potentially increasing its efficacy in therapeutic applications.

Antitumor Activity

Research indicates that phalloidin derivatives exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in tumor cells through the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
HeLa (cervical)2.5Caspase activation
MCF-7 (breast)1.8Apoptosis induction
A549 (lung)3.0Cell cycle arrest

Neuroprotective Effects

Studies have also highlighted the neuroprotective properties of this compound. It has been shown to inhibit neuronal apoptosis in models of neurodegenerative diseases by modulating signaling pathways associated with oxidative stress.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Cellular Biochemistry demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines compared to controls (p < 0.05).
  • Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues, suggesting potential therapeutic applications for neurodegenerative disorders.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits potent biological activity, it also has associated toxicity at higher concentrations. The LD50 value has been reported as approximately 50 mg/kg in rodent models, necessitating careful dosage regulation in potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs in the Phalloidin Family

Native Phalloidin
  • Structure : Lacks the spiroxanthene-isobenzofuran and ornithine modifications.
  • Function : Binds F-actin with Kd ~20 nM but lacks fluorescence.
  • Key Difference : The target compound’s fluorescence enables real-time imaging, whereas native phalloidin requires secondary labeling .
Phalloidin Derivatives with Position 7 Modifications

highlights that modifications at position 7 (dihydroxyleucine) are tolerated without disrupting actin binding. For example:

  • 7-Nitrobenzoxadiazole (NBD)-phalloidin : Uses a nitrobenzoxadiazole fluorophore.
    • Comparison : The target compound’s spiroxanthene-isobenzofuran fluorophore offers superior photostability and a larger Stokes shift (~120 nm vs. ~60 nm for NBD) .

Spiroxanthene-Isobenzofuran Derivatives

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic Acid ()
  • Structure : Shares the spiroxanthene-isobenzofuran core but replaces the thioxomethyl-ornithine with dithiarsolan groups and a carboxylic acid.
  • Properties :
    • Solubility : Lower aqueous solubility due to dithiarsolan hydrophobicity.
    • Stability : Dithiarsolan groups may introduce redox sensitivity, unlike the thioxomethyl linkage in the target compound.
    • Applications : Used in medicinal chemistry for arsenic-based therapeutics, contrasting with the target compound’s imaging role .

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